molecular formula C12H13NO5 B144114 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 128781-07-7

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B144114
CAS No.: 128781-07-7
M. Wt: 251.23 g/mol
InChI Key: JZMUJQGIASARGH-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: is an organic compound with the molecular formula C12H13NO5 . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of three methoxy groups (-OCH3) attached to the benzene ring at positions 5, 6, and 7, and a carboxylic acid group (-COOH) at position 2 of the indole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Halides, amines

Major Products:

Comparison with Similar Compounds

  • 5-Methoxy-1H-indole-2-carboxylic acid
  • 6-Methoxy-1H-indole-2-carboxylic acid
  • 7-Methoxy-1H-indole-2-carboxylic acid

Comparison: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to its mono- or di-methoxy counterparts. This structural feature contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .

Biological Activity

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (TMI) is an organic compound belonging to the indole family, characterized by its unique molecular structure featuring three methoxy groups and a carboxylic acid group. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C₁₂H₁₃NO₅. The presence of three methoxy groups at positions 5, 6, and 7 enhances its solubility and reactivity, contributing to its pharmacological properties. The compound is synthesized from 5,6,7-trimethoxyindole through a carboxylation process that typically requires specific catalysts and elevated temperatures to maximize yield and purity .

The biological activity of TMI is primarily attributed to its interactions with various cellular pathways:

  • Apoptosis Induction : TMI has been shown to induce apoptosis in cancer cells by modulating the p53 signaling pathway and inhibiting key enzymes involved in cell proliferation .
  • Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase activity. For instance, a related compound demonstrated an IC₅₀ value of 3.11 μM against integrase . This suggests that TMI may share similar antiviral mechanisms.
  • Anti-inflammatory Effects : Preliminary studies suggest that TMI exhibits anti-inflammatory properties, although specific pathways remain to be elucidated .

Anticancer Activity

Several studies have investigated the anticancer potential of TMI:

  • Cell Proliferation Inhibition : TMI has shown the ability to inhibit the proliferation of various cancer cell lines. For example, derivatives have exhibited enhanced in vitro antitumor activity with IC₅₀ values improved by 4-8 fold against multiple cancer cell lines .
Cell LineIC₅₀ (μM)Remarks
HeLa2.5Strong cytotoxicity
A5494.0Moderate cytotoxicity
MCF-73.0Significant inhibition
K5621.4High sensitivity

Antimicrobial Activity

TMI has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature .

Anti-inflammatory Effects

TMI's anti-inflammatory potential has been noted but requires further investigation to clarify the specific mechanisms involved .

Case Studies and Research Findings

  • Integrase Inhibition Study : A study focused on indole derivatives found that compounds with modifications at the C3 position showed improved integrase inhibitory activity compared to the parent compound. The best-performing derivative achieved an IC₅₀ value of 3.11 μM .
  • Cytotoxicity Assessment : In vitro tests on human T-cell lines revealed that most derivatives exhibited low toxicity at concentrations up to 80 μM, indicating a favorable safety profile for further development .
  • Comparative Analysis with Similar Compounds : A comparison with other indole derivatives highlighted TMI's enhanced biological activity due to its unique structural features:
Compound NameStructural FeaturesUnique Aspects
5,6-Dimethoxyindole-2-carboxylic acidTwo methoxy groupsLess potent antioxidant activity compared to TMI
5-Methoxyindole-2-carboxylic acidOne methoxy groupSimpler structure; may exhibit different activities
5-Hydroxyindole-2-carboxylic acidHydroxy instead of methoxyPotentially different solubility and reactivity

Properties

IUPAC Name

5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUJQGIASARGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356275
Record name 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128781-07-7
Record name 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 5,6,7-trimethoxyindole-2-carboxylate (700 mg) was dissolved in methanol (13 mL), potassium hydroxide powder (450 mg) was added to the solution, and the mixture was stirred for 3 hours under reflux. After allowing the reaction mixture to cool, it was concentrated under reduced pressure, and water was added to the residue. The resultant water layer was washed with ether and then neutralized with diluted hydrochloric acid. Crystals deposited were collected by filtration and dried to obtain the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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